molecular formula C11H14NO6+ B1198099 D-ribosylnicotinic acid

D-ribosylnicotinic acid

Cat. No. B1198099
M. Wt: 256.23 g/mol
InChI Key: PUEDDPCUCPRQNY-ZYUZMQFOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribosylnicotinic acid is a pyridine nucleoside consisting of nicotinic acid with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a mouse metabolite. It derives from a nicotinic acid. It is a conjugate acid of a D-ribosylnicotinate.
Nicotinate D-ribonucleoside, also known as nicotinic acid riboside or beta-D-ribosylnicotinate, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Nicotinate D-ribonucleoside is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate D-ribonucleoside has been primarily detected in feces. Nicotinate D-ribonucleoside exists in all eukaryotes, ranging from yeast to humans. Nicotinate D-ribonucleoside participates in a number of enzymatic reactions. In particular, Nicotinate D-ribonucleoside can be converted into nicotinic acid mononucleotide through its interaction with the enzyme nicotinamide riboside kinase 1. Furthermore, Nicotinate D-ribonucleoside can be biosynthesized from nicotinic acid mononucleotide through its interaction with the enzyme cytosolic purine 5'-nucleotidase. Finally, Nicotinate D-ribonucleoside can be converted into nicotinate beta-D-ribonucleotide through the action of the enzyme nicotinamide riboside kinase. In humans, nicotinate D-ribonucleoside is involved in the nicotinate and nicotinamide metabolism pathway.

Scientific Research Applications

Potential Biomedical Applications

D-ribosylnicotinic acid, due to its structural components, could be explored in the context of therapeutic nucleic acids. Research into DNA and RNA as therapeutic agents highlights the importance of such compounds in developing treatments based on gene therapy, antisense oligonucleotides, and other nucleic acid-based strategies (Sridharan & Gogtay, 2016). These therapeutic approaches utilize the unique capabilities of nucleic acids to regulate gene expression, offering potential treatments for a wide range of diseases.

Biochemical Engineering Applications

The biochemical modification of nucleic acids, including the manipulation of sialic acids, showcases the potential for engineering biological molecules for specific functions. This includes the development of novel biomarkers and therapeutic agents by altering the biochemical properties of cells' surface molecules (Keppler et al., 2001). Such modifications can significantly impact the interaction between cells and their environment, highlighting the potential for D-ribosylnicotinic acid in similar biochemical engineering applications.

Luminescence and Coordination Chemistry

The study of isonicotinic acid and its coordination complexes with metals like silver demonstrates the potential for creating materials with unique optical properties. These complexes can exhibit fluorescence, which has applications in sensing, imaging, and material science (Yuan & Liu, 2005). Given the structural similarity, D-ribosylnicotinic acid could also serve as a ligand in coordination chemistry, leading to new materials with potentially useful optical and electronic properties.

properties

Product Name

D-ribosylnicotinic acid

Molecular Formula

C11H14NO6+

Molecular Weight

256.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

PUEDDPCUCPRQNY-ZYUZMQFOSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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